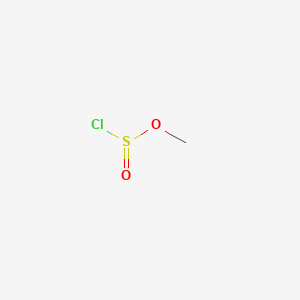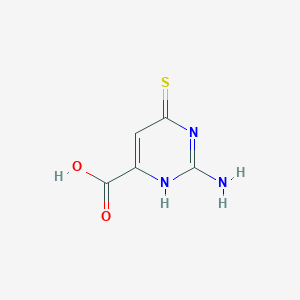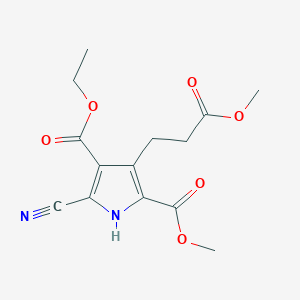
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is an organic compound that features a benzene ring substituted with four fluorine atoms, a nitrile group, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile typically involves the introduction of the dimethylamino group and the nitrile group onto a tetrafluorobenzene ring. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,3,5,6-tetrafluorobenzonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms can reduce the reactivity.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The nitrile group can also interact with nucleophiles, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles .
Uniqueness
4-(Dimethylamino)-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to other dimethylamino-substituted compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
5291-87-2 |
|---|---|
Fórmula molecular |
C9H6F4N2 |
Peso molecular |
218.15 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C9H6F4N2/c1-15(2)9-7(12)5(10)4(3-14)6(11)8(9)13/h1-2H3 |
Clave InChI |
KWUZQFVZCGEJST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=C(C(=C1F)F)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)



![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)





![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

